molecular formula C11H13N3O3S B3110342 ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1794664-54-2

ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3110342
CAS No.: 1794664-54-2
M. Wt: 267.31
InChI Key: VYOLGTHMXOYVLO-UHFFFAOYSA-N
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Description

Ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a thiophene ring, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The triazole ring is then introduced through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions . The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the thiophene and triazole rings in its structure

Properties

IUPAC Name

ethyl 1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-2-17-11(16)8-6-14(13-12-8)7-9(15)10-4-3-5-18-10/h3-6,9,15H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOLGTHMXOYVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate
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ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate
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ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate
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ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate
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ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate

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